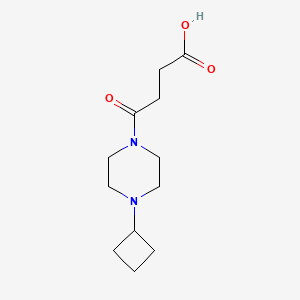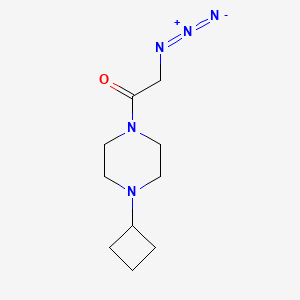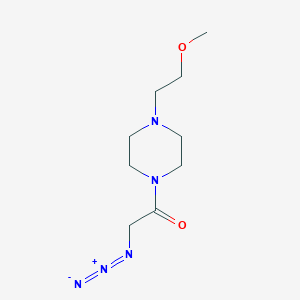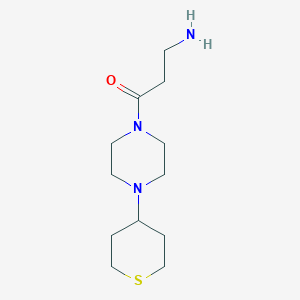
1-(2-(4-(Difluoromethyl)phenyl)-2,2-difluoroethyl)piperidin-4-amine
描述
1-(2-(4-(Difluoromethyl)phenyl)-2,2-difluoroethyl)piperidin-4-amine, or DFMA, is an organic compound used in various scientific research applications. It is a small molecule that can be synthesized in the laboratory, and it has several unique properties that make it useful in the study of biochemistry and physiology. DFMA has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been elucidated.
科学研究应用
DFMA has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the human body, as well as to study the effects of environmental pollutants on human health. It has also been used in the study of metabolic pathways, as well as to study the effects of hormones and neurotransmitters on cellular processes.
作用机制
DFMA acts as an agonist at a variety of G-protein coupled receptors, including the 5-HT2A receptor, the 5-HT2B receptor, the 5-HT2C receptor, and the 5-HT7 receptor. It binds to the receptor, activating it and causing a cascade of events that lead to the physiological and biochemical effects that are observed.
Biochemical and Physiological Effects
DFMA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, as well as to increase levels of norepinephrine. It has also been shown to have anti-inflammatory, anti-apoptotic, and neuroprotective effects. It has also been shown to have antinociceptive effects, as well as to reduce anxiety and depression.
实验室实验的优点和局限性
One of the advantages of using DFMA in laboratory experiments is that it is simple to synthesize and is relatively inexpensive. Additionally, it is non-toxic, making it safe to use in experiments. One of the limitations of using DFMA in laboratory experiments is that it has a short half-life, meaning that it must be used quickly after it is synthesized. Additionally, it is not as potent as some other compounds, meaning that higher concentrations must be used in order to achieve the desired effect.
未来方向
In the future, DFMA could be used to study the effects of drugs on the human body, as well as to study the effects of environmental pollutants on human health. It could also be used in the study of metabolic pathways, as well as to study the effects of hormones and neurotransmitters on cellular processes. Additionally, it could be used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system. Finally, it could be used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the endocrine system.
属性
IUPAC Name |
1-[2-[4-(difluoromethyl)phenyl]-2,2-difluoroethyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F4N2/c15-13(16)10-1-3-11(4-2-10)14(17,18)9-20-7-5-12(19)6-8-20/h1-4,12-13H,5-9,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJFVONAQSGGHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(C2=CC=C(C=C2)C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477776.png)




![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477787.png)





